molecular formula C13H12N4OS B11089812 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

Cat. No.: B11089812
M. Wt: 272.33 g/mol
InChI Key: BPLSGQFUENKNBY-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is a synthetic molecular hybrid designed for antimicrobial research, incorporating two pharmacologically significant scaffolds: the indole ring and the 1,2,4-triazolethione moiety. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including potent antimicrobial effects . The 1,2,4-triazole-3-thiol unit is another well-established pharmacophore, recognized for its low toxicity and remarkable contribution to a wide spectrum of bioactive molecules, particularly as antibacterial and antifungal agents . The strategic fusion of these two rings into a single chemical entity is based on the hybridization approach in drug design, which aims to produce new compounds with improved activity, potential dual modes of action, and modified selectivity profiles compared to their parent structures . Scientific literature indicates that such indole-triazole conjugates demonstrate a promising antimicrobial profile. Their in vitro antibacterial evaluation has revealed good to moderate activity against a panel of Gram-negative bacterial strains. More notably, these hybrids often exhibit potent in vitro antifungal activity, especially against Candida species, with some close analogues displaying minimum inhibitory concentration (MIC) values in the very low microgram-per-milliliter range . The presence of the triazolethione group, which can modulate electron density and increase lipophilicity, is considered key to enhancing the compound's ability to cross microbial membranes and interact with its biological targets . This makes 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone a valuable chemical tool for researchers investigating novel therapeutic strategies to overcome the growing global challenge of microbial resistance.

Properties

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

InChI

InChI=1S/C13H12N4OS/c1-8-12(9-4-2-3-5-10(9)16-8)11(18)6-19-13-14-7-15-17-13/h2-5,7,16H,6H2,1H3,(H,14,15,17)

InChI Key

BPLSGQFUENKNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC=NN3

Origin of Product

United States

Biological Activity

The compound 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is a novel hybrid molecule that combines the biological activities associated with indole and triazole moieties. This article reviews its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

  • Indole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Triazole moiety : Recognized for its role in enhancing pharmacological profiles and exhibiting antifungal and anticancer activities.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)2.3
HCT-116 (Colon cancer)1.9
A549 (Lung cancer)5.0

These results indicate that the compound exhibits potent cytotoxicity, particularly against breast and colon cancer cells, outperforming some standard chemotherapeutic agents.

The mechanisms underlying the anticancer activity of this compound involve multiple pathways:

  • Inhibition of Growth Factors : The triazole component may inhibit specific kinases involved in tumor growth.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Cell Cycle : It has been observed to interfere with cell cycle progression in various cancer cell lines, particularly at the G1/S phase transition.

Study on MCF-7 Cell Line

In a detailed investigation of the MCF-7 breast cancer cell line, researchers found that treatment with 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone resulted in:

  • A significant reduction in cell viability.
  • Induction of apoptosis as evidenced by increased levels of caspase activity.

This study emphasized the potential of this compound as a lead for developing new anticancer therapies targeting estrogen receptor-positive breast cancers.

Study on HCT-116 Cell Line

Another study focusing on the HCT-116 colon cancer cells reported:

  • An IC50 value of 1.9 µM, indicating high potency.
  • Mechanistic studies revealed that the compound inhibited thymidylate synthase and other enzymes critical for DNA synthesis.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone have demonstrated efficacy against a range of pathogens. A study involving the synthesis of various triazole derivatives reported moderate to good antimicrobial activities against bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundTarget PathogenActivity Level
Triazole Derivative AStaphylococcus aureusModerate
Triazole Derivative BEnterococcus faecalisGood

Anticancer Properties

The indole and triazole moieties are known to enhance biological activity in anticancer agents. Research has shown that compounds containing these structures can inhibit cancer cell proliferation. For example, derivatives with similar frameworks have been tested on various cancer cell lines, showing promising results in inhibiting growth .

CompoundCancer Cell LineIC50 (µM)
Compound XA431 (skin cancer)2.434
Compound YMCF7 (breast cancer)3.500

Synthesis of Functional Materials

The compound's unique structure allows it to be utilized in synthesizing functional materials such as polymers and nanomaterials. The triazole ring can participate in coordination chemistry, leading to the formation of metal complexes that have applications in catalysis and electronic devices .

Photophysical Properties

Studies have shown that compounds with similar structural features exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells . The incorporation of the triazole unit enhances the stability and efficiency of these materials.

Case Study: Antimicrobial Efficacy

In a controlled study, a series of triazole derivatives were synthesized, including those based on the structure of 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone . The results indicated that specific modifications to the indole ring significantly improved antimicrobial activity against Escherichia coli and Candida albicans, highlighting the importance of structural optimization in drug design .

Case Study: Anticancer Activity

A recent investigation into the anticancer potential of indole-triazole hybrids showed that one derivative exhibited an IC50 value of 2.966 µM against MCF7 cells, indicating a strong potential for development into therapeutic agents for breast cancer treatment .

Comparison with Similar Compounds

Substituent Length and Functional Group Variations

The 1,3-dodecadiynyl substituent distinguishes this compound from other benzoic acid derivatives. Below is a comparison with key analogues:

Compound Name Substituent at 3-Position Molecular Formula Key Properties/Applications Reference
Benzoic acid, 3-(1,3-dodecadiynyl)- 1,3-Dodecadiynyl (C≡C-C≡C-(CH₂)₈CH₃) C₁₉H₂₄O₂ Potential photopolymerization uses* N/A
Benzoic acid, 3-[(1,3-dioxo-isoindol-2-yl)methyl]- Phthalimide-methyl group C₁₆H₁₁NO₄ Intermediate in drug synthesis
Benzoic acid, 3-sulfo-, dodecyl ester Sulfonic acid-dodecyl ester C₁₉H₃₀O₅S Surfactant or detergent component
Benzoic acid, 4-amino-, dodecyl ester Amino-dodecyl ester C₁₉H₃₁NO₂ Controlled-release formulations

*Hypothesized based on conjugated diyne reactivity in materials science.

Key Observations :

  • Reactivity : Conjugated diynes may undergo polymerization under UV light, unlike ester or amide derivatives .

Spectral and Crystallographic Data

  • 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid (): Exhibits planar phthalimide groups stabilized by intramolecular hydrogen bonding, as seen in its crystal structure .
  • Benzoic acid, 3-sulfo-dodecyl ester (): Sulfonate esters show strong IR absorption at 1170–1200 cm⁻¹ (S=O stretching), absent in alkyne-substituted derivatives .

Preparation Methods

Synthesis of 3-Cyanoacetyl-2-methylindole

The indole precursor is synthesized via Vilsmeier-Haack formylation of 2-methylindole using POCl₃ and DMF, followed by oxidation with KMnO₄ to yield 2-methylindole-3-carboxylic acid. Esterification with ethanol and H₂SO₄ produces the ethyl ester, which is hydrazinated to form 2-methylindole-3-carbohydrazide.

Formation of Thiosemicarbazide

Reaction of 2-methylindole-3-carbohydrazide with phenyl isothiocyanate in ethanol yields the thiosemicarbazide intermediate. Cyclization under basic conditions (KOH/EtOH) forms the 4H-1,2,4-triazole-3-thiol ring.

Alkylation with Bromoethanone

The triazole-thiol is alkylated with 2-bromo-1-(2-methyl-1H-indol-3-yl)ethanone in acetonitrile, using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4–6 hours, yielding the target compound.

Data Table 1: Cyclization-Alkylation Method

StepReagents/ConditionsYieldCharacterization (Key Peaks)
1POCl₃, DMF, 80°C85%¹H NMR (DMSO-d₆): δ 10.1 (s, indole-NH)
2Phenyl isothiocyanate, EtOH, reflux73%IR: 1656 cm⁻¹ (C=O), 2186 cm⁻¹ (CN)
3KOH, EtOH, reflux68%¹³C NMR: 166.4 ppm (C=S)
42-Bromoethanone, TEA, rt61%MS: m/z 373 [M]⁺

Click Chemistry Approach

Azide-Alkyne Cycloaddition

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core. 3-Azido-2-methylindole is reacted with propargyl thioacetate in the presence of Cu(I), generating the 1,2,4-triazole ring.

Post-Functionalization

The thioacetate group is hydrolyzed using NaOH/MeOH to expose the thiol, which is subsequently alkylated with bromoethanone.

Data Table 2: Click Chemistry Method

StepReagents/ConditionsYieldCharacterization
1CuI, DMF, 60°C78%¹H NMR: δ 7.8 (s, triazole-H)
2NaOH, MeOH, rt89%IR: 2560 cm⁻¹ (S-H)
3Bromoethanone, K₂CO₃65%HR-MS: [M+H]⁺ 342.1234

One-Pot Thioetherification

Simultaneous Cyclization and Coupling

A one-pot method involves reacting 2-methylindole-3-glyoxyl chloride with 4-amino-1,2,4-triazole-3-thiol in DMF. The reaction proceeds via nucleophilic acyl substitution, forming both the ethanone and thioether bonds in situ.

Data Table 3: One-Pot Synthesis

ParameterValue
SolventDMF
CatalystEt₃N
Temperature0°C → rt
Yield71%
Purity (HPLC)98.5%

Green Chemistry Optimization

Solvent-Free Mechanochemical Synthesis

Ball milling 2-methylindole-3-carboxylic acid, 1,2,4-triazole-3-thiol, and K₂CO₃ for 2 hours achieves 82% yield. This method eliminates toxic solvents and reduces reaction time.

Microwave-Assisted Alkylation

Microwave irradiation (150 W, 100°C) of the triazole-thiol and bromoethanone in PEG-400 completes the reaction in 15 minutes with 76% yield.

Data Table 4: Green Methods Comparison

MethodConditionsYieldEnergy Input
MechanochemicalBall milling, 2 h82%Low
Microwave150 W, 15 min76%Moderate

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.52 (s, 3H, CH₃), 7.34–8.10 (m, indole-H), 4.21 (s, 2H, SCH₂).

  • ¹³C NMR : δ 170.03 (C=O), 140.47 (triazole-C), 123.27 (indole-C).

  • HR-MS : m/z 342.1234 [M+H]⁺ (calc. 342.1230).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows >98% purity for all methods.

Challenges and Recommendations

  • Low Yields in Alkylation : Competing oxidation of thiols reduces efficiency. Using inert atmospheres (N₂) and radical inhibitors (BHT) improves yields.

  • Scalability : Mechanochemical and microwave methods are preferable for industrial-scale synthesis due to shorter reaction times .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-methyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone with 4H-1,2,4-triazole-3-thiol in acetone under basic conditions (e.g., K₂CO₃) at room temperature for 1–2 hours yields the target compound. Purification involves filtration, washing, and recrystallization from ethanol .
  • Key Considerations :

  • Use inert atmospheres to prevent oxidation of thiol groups.
  • Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

  • Methodological Answer :

  • Mass Spectrometry : The molecular ion peak ([M⁺]) in EI-MS aligns with the molecular weight (e.g., ~299 g/mol). Fragmentation patterns should confirm the indole and triazole moieties .
  • ¹H NMR : Key signals include:
  • Indole H-2 proton at δ 7.6–7.8 ppm (singlet).
  • Methyl group on indole at δ 2.4–2.6 ppm.
  • Thioether-linked CH₂ at δ 4.1–4.3 ppm (triplet) .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and N–H (indole, ~3400 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Hazards : Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
  • Protocols :
  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation (H335).
  • Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How does the compound’s crystal structure inform its reactivity and biological interactions?

  • Methodological Answer :

  • X-ray Diffraction : The compound exhibits a planar indole ring and a twisted triazole-thioether linkage. Weak intermolecular interactions (C–O···π) may influence packing and solubility .
  • DFT Studies : Optimized geometries (B3LYP/6-31G(d,p)) reveal electron density localization on the triazole sulfur, suggesting nucleophilic reactivity .
    • Implications : The sulfur atom’s accessibility enhances interactions with biological targets (e.g., enzyme active sites).

Q. What is the structure-activity relationship (SAR) for its fungicidal and antimicrobial properties?

  • Methodological Answer :

  • Fungicidal Activity : Substitutions on the triazole ring (e.g., phenyl groups) enhance activity against Fusarium spp. (MIC 31.25 µg/mL). Dimerization via cyclobutane bridges improves stability but reduces bioavailability .
  • Antimicrobial SAR : N-Ethyl substituents on triazole lower MBC values (62.5 µg/mL vs. 125 µg/mL for N-methyl) against Pseudomonas aeruginosa due to increased lipophilicity .
    • Experimental Design :
  • Use microdilution assays with standardized bacterial/fungal strains.
  • Compare EC₅₀ values across derivatives to refine SAR.

Q. How can computational modeling (e.g., molecular docking) predict its biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with cysteine residues (e.g., fungal lanosterol demethylase) due to thioether reactivity.
  • Docking Workflow :

Optimize compound geometry using Gaussian09 (B3LYP/6-31G*).

Perform rigid/flexible docking with AutoDock Vina.

Validate binding poses via MD simulations (e.g., GROMACS) .

  • Validation : Cross-check with in vitro enzyme inhibition assays.

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Case Study : Discrepancies in MIC values may arise from strain variability or assay conditions.
  • Solutions :
  • Replicate studies using ATCC reference strains.
  • Standardize inoculum size (0.5 McFarland) and growth media (Mueller-Hinton agar) .
  • Apply statistical models (e.g., ANOVA) to assess significance.

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